Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl-
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Overview
Description
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butyl group and a dibenz(b,f)oxepin moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves several steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenz(b,f)oxepin framework
Chemical Reactions Analysis
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a role in its anxiolytic and antidepressant effects. The dibenz(b,f)oxepin moiety may contribute to its overall biological activity by interacting with other cellular targets.
Comparison with Similar Compounds
Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- can be compared with other similar compounds, such as:
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activities.
1,4-bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine: Another piperazine derivative with potential therapeutic applications. The uniqueness of Piperazine, 1-butyl-4-dibenz(b,f)oxepin-10-yl- lies in its specific substitution pattern and the combination of the piperazine ring with the dibenz(b,f)oxepin moiety, which may result in distinct biological activities.
Properties
CAS No. |
22012-09-5 |
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Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-benzo[b][1]benzoxepin-5-yl-4-butylpiperazine |
InChI |
InChI=1S/C22H26N2O/c1-2-3-12-23-13-15-24(16-14-23)20-17-18-8-4-6-10-21(18)25-22-11-7-5-9-19(20)22/h4-11,17H,2-3,12-16H2,1H3 |
InChI Key |
VKGZNPUQAZGNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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